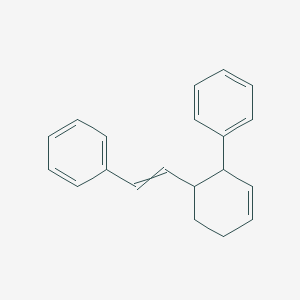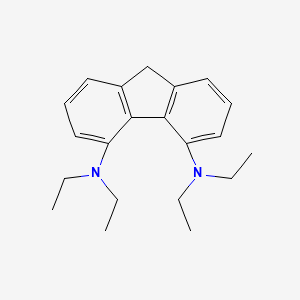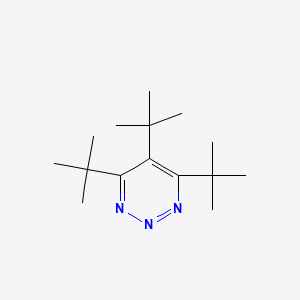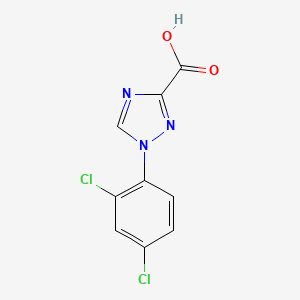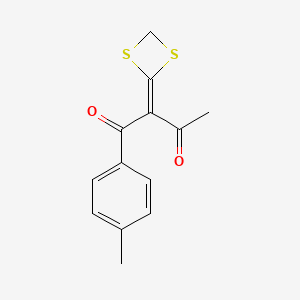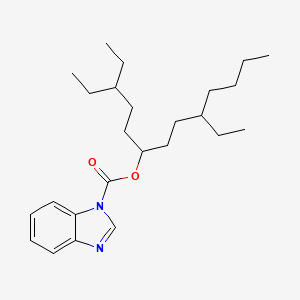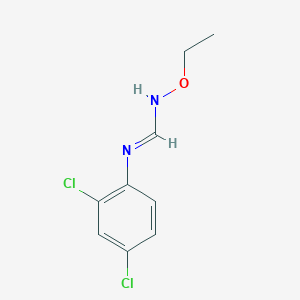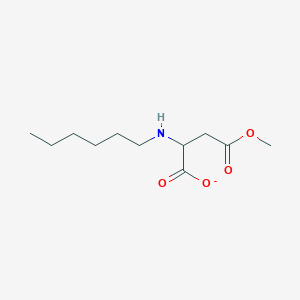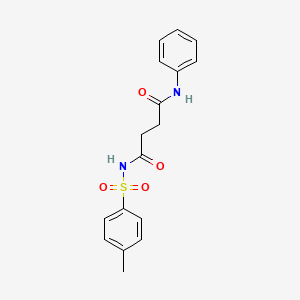![molecular formula C15H14BrNO B14335080 (4-Bromophenyl)[4-(dimethylamino)phenyl]methanone CAS No. 105728-76-5](/img/structure/B14335080.png)
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone is an organic compound with the molecular formula C15H14BrNO. It is a derivative of benzophenone, where one phenyl ring is substituted with a bromine atom and the other with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[4-(dimethylamino)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and N,N-dimethylaniline as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+N,N-dimethylanilineAlCl3this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzophenones.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Used in the production of various chemical products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)[4-(dimethylamino)phenyl]methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: The parent compound without any substituents.
4-Bromobenzophenone: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)benzophenone: Similar structure but lacks the bromine atom.
Uniqueness
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone is unique due to the presence of both bromine and dimethylamino groups. This dual substitution enhances its reactivity and potential applications compared to its analogs. The bromine atom provides sites for further functionalization, while the dimethylamino group imparts electron-donating properties, influencing the compound’s chemical behavior and interactions.
Propriétés
Numéro CAS |
105728-76-5 |
|---|---|
Formule moléculaire |
C15H14BrNO |
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
(4-bromophenyl)-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C15H14BrNO/c1-17(2)14-9-5-12(6-10-14)15(18)11-3-7-13(16)8-4-11/h3-10H,1-2H3 |
Clé InChI |
UKXOPTCQGYONPA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
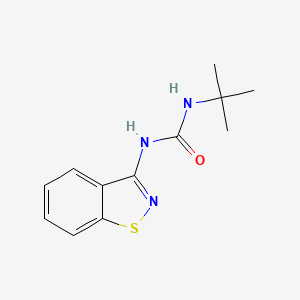
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
